molecular formula C21H15ClN2O2S B3039062 (3-{2-[(4-chlorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(2-thienyl)methanone CAS No. 956393-78-5

(3-{2-[(4-chlorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(2-thienyl)methanone

Cat. No.: B3039062
CAS No.: 956393-78-5
M. Wt: 394.9 g/mol
InChI Key: PTIHJZMQAGKWEP-UHFFFAOYSA-N
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Description

(3-{2-[(4-chlorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(2-thienyl)methanone is a complex organic compound with a unique structure that combines a pyrazole ring, a thiophene ring, and a chlorobenzyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-{2-[(4-chlorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(2-thienyl)methanone typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the following steps:

    Preparation of 4-chlorobenzyl alcohol: This can be achieved by the reduction of 4-chlorobenzaldehyde using a reducing agent such as sodium borohydride.

    Formation of 4-chlorobenzyl ether: The 4-chlorobenzyl alcohol is then reacted with 2-hydroxyacetophenone in the presence of a base like potassium carbonate to form the ether linkage.

    Cyclization to form pyrazole: The intermediate is then subjected to cyclization with hydrazine hydrate to form the pyrazole ring.

    Coupling with thiophene: Finally, the pyrazole intermediate is coupled with 2-thiophenecarboxylic acid chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(3-{2-[(4-chlorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(2-thienyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketone groups to alcohols.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (3-{2-[(4-chlorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(2-thienyl)methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to interact with biological macromolecules. It may also serve as a lead compound for the development of new drugs targeting specific biological pathways.

Medicine

In medicinal chemistry, this compound has potential applications as an anti-inflammatory or anticancer agent. Its ability to modulate specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. It may also find applications in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (3-{2-[(4-chlorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(2-thienyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (3-{2-[(4-bromobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(2-thienyl)methanone
  • (3-{2-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(2-thienyl)methanone
  • (3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(2-thienyl)methanone

Uniqueness

The uniqueness of (3-{2-[(4-chlorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(2-thienyl)methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorobenzyl group, pyrazole ring, and thiophene ring allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[3-[2-[(4-chlorophenyl)methoxy]phenyl]pyrazol-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O2S/c22-16-9-7-15(8-10-16)14-26-19-5-2-1-4-17(19)18-11-12-24(23-18)21(25)20-6-3-13-27-20/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTIHJZMQAGKWEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN(C=C2)C(=O)C3=CC=CS3)OCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401144673
Record name [3-[2-[(4-Chlorophenyl)methoxy]phenyl]-1H-pyrazol-1-yl]-2-thienylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401144673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956393-78-5
Record name [3-[2-[(4-Chlorophenyl)methoxy]phenyl]-1H-pyrazol-1-yl]-2-thienylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=956393-78-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-[2-[(4-Chlorophenyl)methoxy]phenyl]-1H-pyrazol-1-yl]-2-thienylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401144673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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